Methyl 3-anilinopyrazine-2-carboxylate
Description
Methyl 3-anilinopyrazine-2-carboxylate is a pyrazine derivative characterized by an anilino (phenylamino) substituent at the 3-position and a methyl ester group at the 2-position. Its synthesis typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol and sulfuric acid under reflux, yielding a yellow solid with a moderate yield of 51% . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of adenosine-mimicking derivatives and antimicrobial agents. Its reactivity in acylation reactions is higher than that of 3-aminopyrazine-2-carboxamide, making it a preferred substrate for further functionalization .
Properties
CAS No. |
89109-19-3 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-anilinopyrazine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)10-11(14-8-7-13-10)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
ANJRHIXEBGXIIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Derivatives
- Methyl 3-amino-6-chloro-5-anilinopyrazine-2-carboxylate (C₁₂H₁₁ClN₄O₂): This derivative incorporates chlorine at the 6-position and an anilino group at the 5-position. Its molecular weight (278.70 g/mol) and lipophilicity are significantly higher than the parent compound due to the chloro and phenylamino groups. The chlorine atom enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions .
- However, the hydroxyl group necessitates protection during synthetic steps to prevent undesired side reactions .
Alkylated Derivatives
- Methyl 3-amino-6-methylpyrazine-2-carboxylate (C₇H₉N₃O₂): A methyl group at the 6-position reduces polarity compared to chlorine-substituted analogs. This modification enhances membrane permeability, which is advantageous in drug design. The compound’s molecular weight is 167.17 g/mol, and its IR spectrum shows characteristic NH₂ and ester carbonyl peaks at 3389 cm⁻¹ and 1660 cm⁻¹, respectively .
Carboxamide Derivatives
- 3-Amino-N-phenylpyrazine-2-carboxamide (C₁₁H₁₀N₄O): Replacing the methyl ester with a phenylcarboxamide group alters solubility and bioactivity. The melting point (105.4–106.8°C) is higher than that of this compound, reflecting increased crystallinity. NMR data (δ 9.81 ppm for CONH) confirm the carboxamide structure .
- 3-Amino-N-hexylpyrazine-2-carboxamide (C₁₁H₁₈N₄O): A hexyl chain introduces lipophilicity, lowering the melting point to 30.1–32.1°C. This derivative exhibits improved passive diffusion across biological membranes, as evidenced by its higher log k value (0.569) compared to phenyl-substituted analogs (log k = 0.189) .
Tabulated Comparison of Key Properties
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